5-Iodo-2-phenoxypyridine

概要

説明

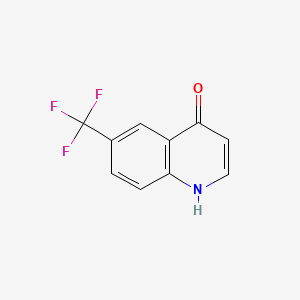

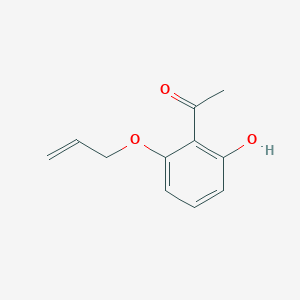

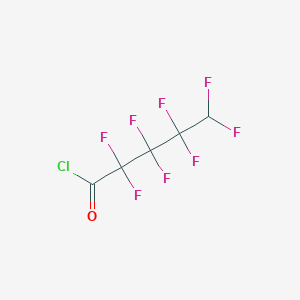

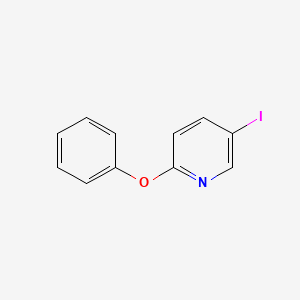

5-Iodo-2-phenoxypyridine is a chemical compound with the molecular formula C11H8INO and a molecular weight of 297.09 . It is primarily used for research and development purposes .

Molecular Structure Analysis

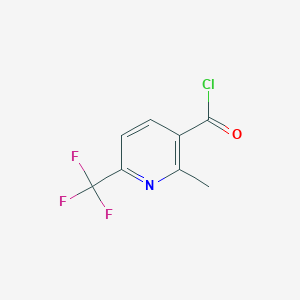

The molecular structure of 5-Iodo-2-phenoxypyridine comprises of an iodine atom attached to a pyridine ring, which is further connected to a phenyl ring via an oxygen atom . The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis

5-Iodo-2-phenoxypyridine has a molecular weight of 297.09 . The detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Pesticide Development

5-Iodo-2-phenoxypyridine is a bioisostere of diaryl ethers and has been widely introduced into bioactive molecules as an active scaffold . This compound has different properties from diaryl ethers, which makes it a valuable component in the development of pesticides . The structure of diaryl ether has been widely studied and applied in aryloxyphenoxypropionate herbicides, pyrethroid insecticides, and triazole fungicides .

Proteomics Research

5-Iodo-2-phenoxypyridine is also used as a specialty product for proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and compounds like 5-Iodo-2-phenoxypyridine can play a crucial role in such studies .

Safety and Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 5-Iodo-2-phenoxypyridine . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, immediate medical attention is required .

将来の方向性

Phenoxypyridine, a bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . It has different properties from diaryl ethers and has been used in the molecular structure of pesticides . The active skeleton is of great significance for the creation of new pesticides . Therefore, 5-Iodo-2-phenoxypyridine, being a phenoxypyridine derivative, may have potential applications in the development of novel pesticides with potential bioactivities .

作用機序

Target of Action

5-Iodo-2-phenoxypyridine is a specialty product used for proteomics research applications . .

Biochemical Pathways

It’s worth noting that halogenated pyrimidine bases are readily incorporated into the DNA of various microorganisms . They are poorly utilized for the biosynthesis of dna in mammalian systems in contrast to the corresponding deoxyribonucleosides .

Pharmacokinetics

The pharmacokinetics of 5-Iodo-2-phenoxypyridine, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not clearly outlined in the available resources. A study on a related compound, 5-iodo-2-pyrimidinone-2′-deoxyribose (IPdR), found that IPdR disposition was linear over the dose range used. Based on day 28 kinetics it appears that ipdr elimination is enhanced following repeated administration .

Action Environment

The environment can influence the action, efficacy, and stability of 5-Iodo-2-phenoxypyridine. For instance, it’s recommended to handle the compound in a well-ventilated place to avoid formation of dust and aerosols . Additionally, it’s advised to prevent the chemical from entering drains as discharge into the environment must be avoided .

特性

IUPAC Name |

5-iodo-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEXQQNAXWYXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380135 | |

| Record name | 5-iodo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-phenoxypyridine | |

CAS RN |

352018-92-9 | |

| Record name | 5-iodo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。